molecular formula C9H12N2O3 B14299925 Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide CAS No. 112054-91-8

Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide

Cat. No.: B14299925
CAS No.: 112054-91-8
M. Wt: 196.20 g/mol
InChI Key: WYDFERPQVJDTKB-UHFFFAOYSA-N
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Description

Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide is a synthetic organic compound that features a pyridine ring, an ethoxy group, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the ethoxy and oxo groups.

    N-Methylation: The pyridine derivative is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.

    N-Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide involves its interaction with molecular targets such as enzymes or receptors. The N-oxide group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: A simpler analog with similar redox properties.

    Ethoxy(oxo)-N-methylmethanamine: Lacks the pyridine ring but shares the ethoxy and oxo groups.

    N-[(Pyridin-4-yl)methyl]methanamine: Similar structure without the N-oxide group.

Uniqueness

Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

112054-91-8

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-ethoxy-1-oxo-N-(pyridin-4-ylmethyl)methanamine oxide

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)11(13)7-8-3-5-10-6-4-8/h3-6,11H,2,7H2,1H3

InChI Key

WYDFERPQVJDTKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)[NH+](CC1=CC=NC=C1)[O-]

Origin of Product

United States

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